methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate
Overview
Description
Methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters and ion channels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate in lab experiments is its potential to modulate various signaling pathways in the body. This makes it a promising candidate for studying the mechanisms of various diseases and for developing new treatments.
However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate. One potential direction is to further investigate its potential use as a treatment for cancer and neurodegenerative diseases. Another direction is to explore its potential as a pesticide and crop protection agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Scientific Research Applications
Methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate has been extensively researched for its potential applications in various scientific fields. In medicine, this compound has been studied for its potential anti-inflammatory and analgesic effects. It has also been investigated as a potential treatment for cancer, diabetes, and neurodegenerative diseases.
In agriculture, this compound has been researched for its potential use as a pesticide. It has been shown to have insecticidal and acaricidal properties, making it a promising candidate for use in crop protection.
In industry, this compound has been studied for its potential use as a stabilizer for polymers and plastics. It has also been investigated as a potential component in the production of pharmaceuticals and other chemicals.
properties
IUPAC Name |
methyl 4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-4-9-19-11-13(10-15(19)20)16(21)18-14-7-5-12(6-8-14)17(22)23-2/h5-8,13H,3-4,9-11H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXRTKKCBFEMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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